molecular formula C13H15N3O4 B2706574 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol CAS No. 55682-47-8

4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol

Cat. No.: B2706574
CAS No.: 55682-47-8
M. Wt: 277.28
InChI Key: CSEKEFNIXUCHND-UHFFFAOYSA-N
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Description

4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol is a sophisticated bicyclic carbohydrate derivative of significant interest in synthetic organic chemistry and glycoscience. This compound features a 6,8-dioxabicyclo[3.2.1]octane skeleton, a core structure that serves as a key intermediate and building block for the synthesis of complex natural products and novel carbohydrate mimics . The azido functional group provides a versatile handle for further chemical modifications via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the construction of more complex architectures or conjugation to other molecules . The presence of the phenylmethoxy (benzyloxy) protecting group enhances the molecule's utility by offering orthogonal protection for the hydroxyl group, which can be selectively deprotected under controlled conditions . Researchers primarily value this compound for the development of new glycosylation methodologies and the synthesis of oligosaccharides. Its rigid bicyclic framework is also useful in medicinal chemistry for creating glycomimetics and in materials science for developing new polymers and surfactants. While specific purity data is not available for this exact compound, related analogs are offered as high-quality standards for research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper safety protocols must be followed; consult the Safety Data Sheet for detailed handling instructions. Storage recommendations for similar compounds suggest keeping the product sealed in a dry environment, often in a freezer under an inert atmosphere .

Properties

IUPAC Name

4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEKEFNIXUCHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the bicyclic core, followed by the introduction of the azido and phenylmethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azido group in 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol can participate in nucleophilic substitution reactions. These reactions are crucial for modifying the compound's structure and creating new derivatives with potential therapeutic applications.

Rearrangement Reactions

The bicyclic structure of this compound can undergo rearrangement reactions under specific conditions, such as treatment with acid chlorides or other electrophiles. These reactions can lead to the formation of various derivatives, expanding the range of accessible materials for pharmaceutical applications.

Skeletal Rearrangements

Similar compounds within the 6,8-dioxabicyclo[3.2.1]octane system are known to undergo skeletal rearrangements when modified at the 4-position. Techniques using thionyl chloride (SOCl₂) in the presence of pyridine or Appel conditions (PPh₃, CCl₄) have been employed to facilitate these rearrangements, resulting in the formation of new ring systems like 2-chloro-3,8-dioxabicyclo[3.2.1]octane .

Comparison of Related Compounds

Compound NameStructure FeaturesUnique Properties
6,8-Dioxabicyclo[3.2.1]octaneLacks azido groupCommonly used in synthetic chemistry
4-Acetamido-6,8-dioxabicyclo[3.2.1]octaneContains acetamido groupExhibits different biological activity
6-Hydroxy-6,8-dioxabicyclo[3.2.1]octaneHydroxy substitutionPotentially more soluble in water
4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octaneAdditional phenylmethoxy groupEnhanced reactivity and potential biological activity

Future Research Directions

Future studies should focus on exploring the full potential of this compound in medicinal chemistry. This includes investigating its interactions with biological targets and developing novel synthetic methods to modify its structure further. Additionally, understanding the stereochemistry and its impact on biological activity will be crucial for optimizing therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol has been investigated for its potential as a pharmaceutical agent, particularly in targeting diseases mediated by specific receptors.

Case Study: Targeting Agents of ASGPR

Research indicates that compounds similar to this compound can act as targeting agents for the asialoglycoprotein receptor (ASGPR), which is implicated in liver-targeted drug delivery systems. The study demonstrated enhanced cellular uptake of drug conjugates using this compound as a linker, improving therapeutic efficacy against liver diseases .

Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of azide-containing compounds which are crucial for click chemistry applications.

Example Reaction

The synthesis of 1,2,3-triazoles from azides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been extensively documented. The presence of the azido group in this compound facilitates the formation of these triazoles, which have applications in drug discovery and materials science .

Materials Science

The incorporation of azide functionalities into polymers has opened new avenues for creating smart materials with tunable properties.

Case Study: Polymeric Materials

Research has shown that polymers containing azide groups can undergo thermal or photochemical reactions to form cross-linked networks. This property is exploited in creating hydrogels and other responsive materials that can be used in drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action of 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets through its azido and phenylmethoxy groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including drug development and material science .

Comparison with Similar Compounds

3-Aza-6,8-dioxabicyclo[3.2.1]octane Scaffolds

Key Differences :

  • Structural Variation : Trabocchi et al. developed 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds, where the azide group is replaced by a tertiary nitrogen atom. This modification enhances hydrogen-bonding capacity, critical for mimicking peptide β-turn structures .
  • Synthetic Utility : Unlike the azido derivative, these nitrogen-containing scaffolds are synthesized via solid-phase methods for combinatorial library generation, emphasizing their role in drug discovery .

Table 1 : Comparative Properties of Bicyclic Scaffolds

Property 4-Azido-2-phenylmethoxy Derivative 3-Aza-6,8-dioxabicyclo[3.2.1]octane
Functional Groups Azide, phenylmethoxy, hydroxyl Tertiary amine, ether oxygens
Primary Application Click chemistry, intermediates Peptidomimetics, drug scaffolds
Synthetic Method Solution-phase synthesis Solid-phase combinatorial synthesis
Bioactivity Limited data Demonstrated β-turn mimicry

Natural Dioxabicyclo[3.2.1]octane Derivatives

Examples :

  • (+)-exo-Brevicomin and (+)-endo-Brevicomin : These natural pheromones from beetles and moths feature ethyl and methyl substituents instead of azide and phenylmethoxy groups. Their stereochemistry (exo vs. endo) dictates biological activity in species-specific communication .
  • Brevicomin-2-ol : Contains an additional hydroxyl group at position 2, analogous to the target compound’s hydroxyl group at position 3. However, its natural origin limits synthetic versatility compared to the azido derivative .

Table 2 : Structural and Functional Comparison with Natural Analogs

Compound Substituents Biological Role Synthetic Accessibility
Target Azido Derivative Azide, phenylmethoxy, hydroxyl Synthetic intermediate High (customizable)
(+)-exo-Brevicomin Ethyl, methyl Insect pheromone Low (extraction required)
Brevicomin-2-ol Ethyl, methyl, hydroxyl Pheromone/aggregation signal Moderate (semi-synthetic)

Key Contrasts :

  • Stereochemical Complexity : Both compounds exhibit defined stereochemistry, but the sulfonate derivative’s rigid structure is optimized for crystallinity and computational modeling .

Biological Activity

4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol is a synthetic compound notable for its unique bicyclic structure, which incorporates an azido group and a phenylmethoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug development and bioorthogonal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O4C_{13}H_{15}N_{3}O_{4}, with a molecular weight of approximately 273.28 g/mol. The compound features a bicyclic system that enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its azido group, which can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is advantageous for labeling and tracking biomolecules in various biological studies. The phenylmethoxy group also contributes to the compound's hydrophobic character, potentially influencing its interactions with biological membranes and targets.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4-Azido-2-phenylmethoxy...MCF-7 (breast cancer)13.3
Similar Azido CompoundsA2058 (melanoma)0.58
Other DerivativesHeLa (cervical cancer)0.15 - 1.4

Mechanistic Insights

The mechanism behind the antiproliferative effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, compounds similar to 4-Azido-2-phenylmethoxy... have been shown to downregulate proteins involved in the ERK and AKT pathways, which are critical for cell growth and survival.

Case Studies

A notable case study involved the synthesis of derivatives based on the bicyclic core structure, which were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that modifications to the azido and phenylmethoxy groups significantly affected their biological activity.

Example Study

In a study assessing the bioactivity of azido compounds:

  • Objective: Evaluate the anticancer potential of synthesized azido derivatives.
  • Methodology: A series of azido derivatives were synthesized and tested against MCF-7 and HeLa cells.
  • Results: Several derivatives exhibited potent antiproliferative effects with IC50 values ranging from 0.15 µM to 13.3 µM, indicating strong potential for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for constructing the 6,8-dioxabicyclo[3.2.1]octane scaffold in derivatives like 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol?

  • Methodological Answer : The bicyclic core can be synthesized via acid-catalyzed cyclization of diols or epoxides. For example, 6,8-dioxabicyclo[3.2.1]octane derivatives are often prepared using stereoselective cycloaddition or enzymatic resolution. Key steps include protecting the hydroxyl group to avoid side reactions and optimizing solvent polarity (e.g., ethanol or THF) to enhance cyclization efficiency. HRMS-ESI and NMR are critical for verifying intermediate structures .

Q. How can NMR spectroscopy distinguish between exo and endo configurations in bicyclic ethers?

  • Methodological Answer : 1^1H NMR coupling constants (JJ) between bridgehead protons (e.g., H-3 and H-5) are diagnostic. For exo-isomers, JJ values typically range from 4–6 Hz due to transannular interactions, while endo-isomers show lower coupling (<2 Hz). 13^{13}C NMR can also differentiate substituent orientations by comparing chemical shifts of bridgehead carbons .

Q. What analytical techniques are recommended for characterizing azide-containing bicyclic compounds?

  • Methodological Answer : FT-IR spectroscopy is essential for confirming the azide group (sharp peak at ~2100 cm1^{-1}). Mass spectrometry (ESI or HRMS) should be used to verify molecular ion peaks and fragmentation patterns. For example, loss of N2_2 (28 Da) during MS fragmentation is indicative of azide decomposition .

Advanced Research Questions

Q. How do lanthanide-induced shift (LIS) experiments resolve stereochemical ambiguities in 6,8-dioxabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : LIS reagents (e.g., Eu(fod)3_3) bind to hydroxyl or ether oxygen atoms, inducing predictable shifts in nearby protons. By comparing experimental 1^1H NMR shifts with computational models (e.g., McConnell equations), the spatial arrangement of substituents can be determined. This method was validated for frontalin analogs to assign exo/endo configurations .

Q. What strategies mitigate competing side reactions during azide functionalization of bicyclic ethers?

  • Methodological Answer : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres to minimize azide decomposition. Protecting the hydroxyl group with acetyl or silyl groups prevents unwanted nucleophilic substitution. Solvent choice (e.g., DMF or acetonitrile) and low temperatures (0–5°C) improve regioselectivity .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinity to targets like 5-HT1A_{1A} receptors. Pharmacophore models should prioritize the azide’s electrophilic character and the bicyclic scaffold’s rigidity. QSAR studies on logP and polar surface area (PSA) can optimize bioavailability .

Q. What experimental approaches resolve contradictions in mass spectrometry data for bicyclic ether fragmentation?

  • Methodological Answer : Combine high-resolution MS (HRMS-ESI) with isotopic labeling (e.g., 15^{15}N-azide) to trace fragmentation pathways. For example, a prominent [M–N2_2]+^+ peak confirms azide stability, while unexpected losses (e.g., H2_2O) suggest hydroxyl group reactivity. Cross-validate with GC-MS for volatile derivatives .

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